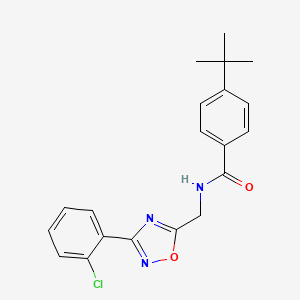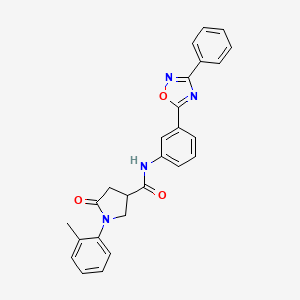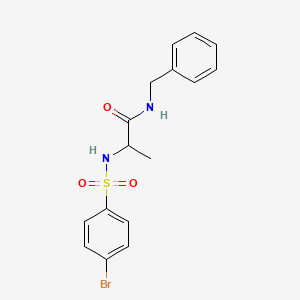
N-benzyl-2-(4-bromophenylsulfonamido)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-bromophenylsulfonamido)propanamide, also known as BPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and is commonly used as a tool in the study of protein-protein interactions.
Mecanismo De Acción
N-benzyl-2-(4-bromophenylsulfonamido)propanamide acts as a sulfonamide inhibitor, binding to the active site of target proteins and preventing their activity. It has been shown to be effective in inhibiting the activity of a variety of proteins, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects:
N-benzyl-2-(4-bromophenylsulfonamido)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-2-(4-bromophenylsulfonamido)propanamide in lab experiments is its specificity for target proteins, which allows for the identification and characterization of protein complexes. However, N-benzyl-2-(4-bromophenylsulfonamido)propanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Direcciones Futuras
There are many future directions for the use of N-benzyl-2-(4-bromophenylsulfonamido)propanamide in scientific research. One area of interest is the development of new drug candidates based on the structure of N-benzyl-2-(4-bromophenylsulfonamido)propanamide. Another area of interest is the use of N-benzyl-2-(4-bromophenylsulfonamido)propanamide in the study of protein-protein interactions in disease states, such as cancer. Additionally, the development of new methods for the synthesis and purification of N-benzyl-2-(4-bromophenylsulfonamido)propanamide could lead to improvements in its effectiveness as a research tool.
Conclusion:
In conclusion, N-benzyl-2-(4-bromophenylsulfonamido)propanamide, or N-benzyl-2-(4-bromophenylsulfonamido)propanamide, is a valuable tool in scientific research. Its specificity for target proteins and ability to inhibit their activity make it a useful tool in the study of protein-protein interactions. While it has limitations in terms of its solubility and stability, there are many future directions for the use of N-benzyl-2-(4-bromophenylsulfonamido)propanamide in the development of new drug candidates and the study of disease states.
Métodos De Síntesis
The synthesis of N-benzyl-2-(4-bromophenylsulfonamido)propanamide involves the reaction of 4-bromobenzenesulfonyl chloride with N-benzylpropanamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-bromophenylsulfonamido)propanamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. It has been shown to be an effective tool in the identification and characterization of protein complexes and has been used in the development of new drug candidates.
Propiedades
IUPAC Name |
N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12(16(20)18-11-13-5-3-2-4-6-13)19-23(21,22)15-9-7-14(17)8-10-15/h2-10,12,19H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLFILWONKJAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]alaninamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B7715571.png)
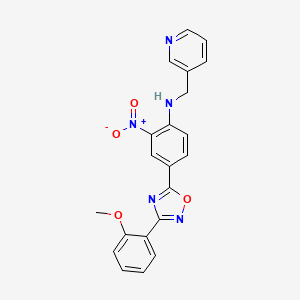


![8-bromo-N-(4-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7715583.png)

![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
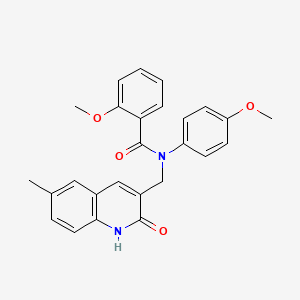

![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)

